4,4'-bis(mercaptomethyl)biphenyl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-bis(mercaptomethyl)biphenyl typically involves the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl thiourea . This intermediate is then reacted with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide to yield the final product .
Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4,4'-bis(mercaptomethyl)biphenyl can undergo oxidation reactions to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate .
Major Products:
Oxidation: Formation of disulfides.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of substituted thiol derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism by which 4,4'-bis(mercaptomethyl)biphenyl exerts its effects involves the interaction of the thiol group with various molecular targets. The thiol group can undergo oxidation-reduction reactions, forming disulfides and participating in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
- 4,4’-Dithiodiphenylmethane
- 4,4’-Bis(mercaptomethyl)biphenyl
- [1,1’-Biphenyl]-4,4’-dimethanethiol
Comparison:
- Uniqueness: 4,4'-bis(mercaptomethyl)biphenyl is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications.
- Similarities: Similar compounds share the thiol functional group and can undergo similar chemical reactions, but they may differ in their reactivity and specific applications.
Properties
IUPAC Name |
[4-[4-(sulfanylmethyl)phenyl]phenyl]methanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHIDPOTWOFDEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)C2=CC=C(C=C2)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327386 | |
Record name | NSC650744 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43012-19-7 | |
Record name | NSC650744 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 43012-19-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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